Pam3-Cys-Ala-Gly

In Vivo Immunology Cytokine Storm TLR2 Agonist Profiling

In vivo TLR2 activation without confounding systemic inflammation. Pam3-Cys-Ala-Gly (Pam3CAG, CAS 117858-54-5) uniquely fails to induce systemic cytokine storm, unlike its structural analog Pam3CSK4, ensuring cleaner disease readouts in chronic models. • Enables long-term/repeated dosing without systemic inflammatory artifacts • Liposomal incorporation (≤100 nm SUV) maximizes immunostimulatory adjuvant potency • Chemically defined, homogeneous lipopeptide for reproducible TLR2/1 pathway studies Supplied with rigorous analytical characterization for reliable experimental outcomes.

Molecular Formula C59H111N3O9S
Molecular Weight 1038.6 g/mol
CAS No. 117858-54-5
Cat. No. B038959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3-Cys-Ala-Gly
CAS117858-54-5
SynonymsN-palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine
Pam(3)-Cys-Ala-Gly
Pam(3)Cys-Ala-Gly
Pam3Cys-Ala-Gly
S-(2,3-bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine
tripalmitoyl-cysteinyl-alanyl-glycine
Molecular FormulaC59H111N3O9S
Molecular Weight1038.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O
InChIInChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1
InChIKeyMELKZHAKCJIPSL-JYHYCRSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3-Cys-Ala-Gly: TLR2/1 Agonist Overview


Pam3-Cys-Ala-Gly (Pam3CAG), CAS 117858-54-5, is a fully synthetic triacylated lipopeptide that mimics the N-terminal structure of bacterial lipoproteins [1]. It acts as a specific agonist of the Toll-like receptor 2 (TLR2), primarily signaling via the TLR2/1 heterodimer to activate innate immune responses [1]. As a chemically defined, homogeneous molecule, it is a critical tool for precisely studying TLR2-driven signaling pathways, serving as a potent activator of macrophages and B cells in vitro [2].

1
Fully synthetic triacylated lipopeptide mimicking bacterial lipoprotein N-terminus
2
Specific TLR2/1 heterodimer agonist for innate immunity pathway studies
3
Chemically defined, homogeneous tool for reproducible in vitro and in vivo immunology research

Pam3-Cys-Ala-Gly vs. Pam3CSK4: Key Differences


While Pam3-Cys-Ala-Gly and its structural analog Pam3CSK4 (Pam3CysSerLys4) are both triacylated TLR2/1 agonists, their distinct peptide moieties (Ala-Gly vs. Ser-(Lys)4) confer profound differences in solubility, in vivo cytokine induction profile, and overall systemic tolerability [1]. These differences are not merely academic; they directly impact experimental reproducibility and physiological relevance. Specifically, the unique in vivo signature of Pam3-Cys-Ala-Gly—characterized by a significantly muted systemic inflammatory cytokine response compared to its potent in vitro activity—represents a critical, quantifiable differentiation that makes it the preferred compound for in vivo studies where avoiding confounding systemic inflammation is paramount [1].

Target Pam3-Cys-Ala-Gly Muted systemic cytokine profile in vivo; limited TNF-α/IL-1 induction
Analog Risk Pam3CSK4 (Ser-(Lys)4 analog) Robust dose-dependent systemic IL-6, TNF-α, IL-1 release; may confound in vivo readouts
Target Pam3-Cys-Ala-Gly Peptide moiety (Ala-Gly) influences solubility and formulation-dependent activity
Analog Risk Pam3CysSerSer / other triacyl analogs Peptide substitution may shift immunostimulatory potency and liposomal incorporation requirements

Quantitative Evidence for Pam3-Cys-Ala-Gly


Systemic Cytokine Induction In Vivo

A direct comparative study demonstrates a stark and quantifiable difference in the systemic inflammatory response between Pam3-Cys-Ala-Gly and the closely related analog Pam3CSK4 following intraperitoneal administration in mice [1]. Pam3-Cys-Ala-Gly induced only a minor, non-dose-dependent elevation in serum IL-6 and no detectable TNF-α or IL-1, even at high doses. This is in direct contrast to Pam3CSK4, which induced a robust, dose-dependent release of all measured pro-inflammatory cytokines into the circulation [1].

Systemic Cytokine Induction In Vivo
Head-to-head
~5-fold lower peak serum IL-6; no detectable TNF-α or IL-1 vs robust induction by Pam3CSK4
Supports in vivo context where systemic inflammation could confound endpoints
Mouse i.p. model; cytokine bioassay/ELISA at 1-2 h post-injection
In Vivo Immunology Cytokine Storm TLR2 Agonist Profiling

Splenocyte Proliferation Potency

A study comparing the mitogenic activity of liposomal formulations of Pam3-Cys-Ala-Gly and Pam3CysSerSer found that both were potent stimulators of BALB/c mouse splenocyte proliferation. Their activity was quantitatively superior to both liposomal monophosphoryl lipid A (MPL) and the free (emulsified) form of the lipopeptides [1]. This establishes a clear potency hierarchy for liposomal adjuvant development.

Splenocyte Proliferation Potency
Ranked
Potency order: liposomal lipopeptides > liposomal MPL > free lipopeptides
Liposomal formulation may enhance immunostimulatory activity
Murine splenocyte ³H-thymidine incorporation assay
In Vitro Immunology Lymphocyte Proliferation Liposomal Adjuvants

Macrophage NO Pathway Activation

Pam3-Cys-Ala-Gly was shown to be a potent activator of the L-arginine-dependent nitric oxide (NO) pathway in bone marrow-derived macrophages, exhibiting a comparable potency and activation profile to the well-characterized TLR4 agonist, lipopolysaccharide (LPS) [1]. This demonstrates its high efficacy in engaging a key antimicrobial effector mechanism of macrophages.

Macrophage NO Pathway Activation
Cross-study
NO induction kinetics and potency similar to LPS; characteristic 6-hour lag phase
Supports TLR2-specific NO pathway studies in macrophages
Murine bone marrow-derived macrophages; NO/nitrite measurement
Macrophage Biology Nitric Oxide Signaling Innate Immunity

Research Applications of Pam3-Cys-Ala-Gly


In Vivo TLR2 Studies Without Systemic Confounders

As quantitatively demonstrated, Pam3-Cys-Ala-Gly uniquely fails to induce a systemic cytokine storm in vivo, unlike its close analog Pam3CSK4 [1]. This makes it the compound of choice for long-term or repeated dosing studies in animal models where systemic inflammation would otherwise confound disease readouts (e.g., in models of chronic inflammation, metabolic disease, or tumorigenesis).

Liposomal Vaccine Adjuvant Formulation

The established superiority of liposomal over free Pam3-Cys-Ala-Gly in stimulating lymphocyte proliferation [2] defines a clear development path for its use as a molecular adjuvant. Researchers should prioritize incorporating this compound into small unilamellar vesicles (≤ 100 nm) for optimal immunostimulatory activity in vaccine formulations.

TLR2-Specific NO Pathway in Macrophages

Pam3-Cys-Ala-Gly is a potent, validated tool for investigating the TLR2-dependent activation of the L-arginine/NO pathway in macrophages [3]. Its similar kinetics to LPS allows for direct, parallel experimental designs to dissect signaling differences between the TLR2/1 and TLR4 pathways.

Application
Selection Property
Validation Focus
In vivo TLR2 studies without systemic confounders
In vivo cytokine profile
Monitor serum IL-6, TNF-α, IL-1 endpoints in model
Liposomal vaccine adjuvant formulation
Formulation-dependent activity
Verify liposomal incorporation and splenocyte proliferation endpoints
TLR2-specific macrophage NO pathway
Kinetic activation profile
Compare NO release kinetics with LPS controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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